3-(But-2-yn-1-yloxy)azetidine
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Overview
Description
3-(But-2-yn-1-yloxy)azetidine is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-2-yn-1-yloxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene, can be used to synthesize functionalized azetidines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions: 3-(But-2-yn-1-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
3-(But-2-yn-1-yloxy)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of materials with specific properties, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(But-2-yn-1-yloxy)azetidine involves its interaction with molecular targets through its strained ring structure. This strain allows the compound to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, including enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity.
Piperidines: Six-membered nitrogen-containing heterocycles with even less ring strain and different chemical properties.
Uniqueness: 3-(But-2-yn-1-yloxy)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound for various synthetic and research applications, as it can undergo unique transformations that are not possible with less strained heterocycles .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-but-2-ynoxyazetidine |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,4-6H2,1H3 |
InChI Key |
ZFQGFBIZSYCDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1CNC1 |
Origin of Product |
United States |
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